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This guide provides a comprehensive comparison of CHK-336, a novel small molecule inhibitor
of lactate dehydrogenase A (LDHA), with other therapeutic alternatives for the treatment of
primary hyperoxaluria (PH) and other disorders characterized by oxalate overproduction. The
objective of this document is to assess the translational potential of CHK-336 by examining its
mechanism of action, preclinical efficacy, and clinical trial data in comparison to established
and emerging therapies. All quantitative data is presented in structured tables, and detailed
experimental methodologies for key studies are provided. Visualizations of signaling pathways
and experimental workflows are included to facilitate understanding.

Introduction to CHK-336 and the Therapeutic
Landscape

Primary hyperoxalurias are a group of rare genetic disorders that lead to the overproduction of
oxalate, resulting in recurrent kidney stones, nephrocalcinosis, and often progressing to end-
stage renal disease[1]. The therapeutic landscape has evolved from supportive care to targeted
therapies aimed at reducing the metabolic production of oxalate. CHK-336, developed by
Chinook Therapeutics (a Novartis company), is a first-in-class, orally available, and liver-
targeted small molecule inhibitor of lactate dehydrogenase A (LDHA)[2][3]. LDHA catalyzes the
final step in the conversion of glyoxylate to oxalate in the liver. By inhibiting this enzyme, CHK-
336 aims to reduce oxalate production in all three types of primary hyperoxaluria[1][3].
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This guide compares CHK-336 to two approved RNA interference (RNAI) therapeutics,
Lumasiran and Nedosiran, and the repurposed drug Stiripentol, which also targets LDHA.

Mechanism of Action

CHK-336 and its comparators act on the hepatic oxalate production pathway, but through
different modalities.

e CHK-336: A small molecule that directly inhibits the enzymatic activity of LDHA[4].

o Nedosiran: An siRNA therapeutic that silences the expression of the LDHA gene, thereby
reducing the amount of LDHA enzyme[5].

o Lumasiran: An siRNA therapeutic that targets and silences the HAO1 gene, which encodes
for glycolate oxidase (GO). This enzyme acts earlier in the pathway, converting glycolate to
glyoxylate[6][7].

« Stiripentol: An anti-epileptic drug that has been shown to inhibit LDHA activity[8][9].
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Figure 1: Simplified diagram of the hepatic oxalate synthesis pathway showing the targets of
CHK-336 and comparator drugs.

Preclinical Data Comparison

The following tables summarize the available preclinical data for CHK-336 and its comparators.

Table 1: In Vitro Potency
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Compound Target Assay Potency (IC50) Source
CHK-336 Human LDHA Enzymatic Assay <1nM [4]
Lactate Mouse
CHK-336 ) <100 nM [4]
Production Hepatocytes
Human
o Oxalate Dose-dependent
Stiripentol ] Hepatocytes
Synthesis decrease
(HepG2)

Table 2: In Vivo Efficacy in Mouse Models of Primary Hyperoxaluria
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Compound Mouse Model Dosing Key Findings Source
Robust and
dose-dependent
reductions in

) urinary oxalate to
PH1 (Agxt Low once-daily
CHK-336 the normal [1]
knockout) oral doses
range. More
rapid onset than
a GO-targeting
siRNA.
Statistically
PH2 (Grhpr 7 days of significant
CHK-336 o [1]
knockout) treatment reduction in
urinary oxalate.
] Significant
] Single 5 mg/kg o
Nedosiran PH1 (Agxt reduction in
) subcutaneous ) [10]
(SiRNA) knockout) S urinary oxalate
injection _
concentration.
Urinary oxalate
) Three weekly .
Nedosiran PH2 (Grhpr concentration
) doses of 10 [11]
(SiRNA) knockdown) reduced to
mg/kg )
baseline levels.
Normalization of
Lumasiran PH1 (Agxt N oxalate
) Not specified o [12]
(SiRNA) knockout) production in
hepatocytes.
Hydroxyproline- Significantly
. induced Oral reduced urine

Stiripentol ] o ] 9]
hyperoxaluria administration oxalate
(rat model) excretion.

Clinical Data Comparison
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CHK-336 has completed a Phase 1 trial in healthy volunteers, while Lumasiran and Nedosiran

are approved drugs with extensive clinical data. Stiripentol has been evaluated in a limited

number of PH patients.

Table 3: Phase 1 Clinical Trial Data for CHK-336 in Healthy Volunteers

Parameter

Finding

Source

Study Design

Single-center, randomized,
placebo-controlled, double-
blind, single and multiple

ascending dose trial in 104

healthy volunteers.

[2]13]

Dosing

SAD: 15 mg to 500 mg. MAD:
30 mg to 500 mg daily for 14
days.

[2113]

Safety & Tolerability

Generally well-tolerated in
single doses up to 500 mg and
multiple doses up to 60 mg for
14 days. One serious adverse
event (anaphylaxis) occurred
at the 125 mg MAD dose,

leading to a pause in the trial.

[2](14]

Pharmacokinetics

Dose-proportional exposures
with a half-life supporting

once-daily dosing.

[2](14]

Pharmacodynamics

Effectively blocked the
conversion of a 13Cz-glycolate
tracer to 13C2-oxalate, with
maximal inhibition at single
doses of 60-125 mg,
establishing proof-of-

mechanism.

[13][14]

Table 4: Clinical Efficacy of Approved Therapies in PH1 Patients
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. Key Efficacy
Compound Trial . Result Source
Endpoint
Percent change )
) -65.4% in the
in 24-hour )
) ILLUMINATE-A ) lumasiran group
Lumasiran urinary oxalate i [15]
(Phase 3) i vs. -11.8% in the
excretion at 6
placebo group.
months
Percent change S
- Significant
from baseline in .
) PHYOX2 (Phase ) reduction
Nedosiran 24-hour urinary [16][17]
2) ) compared to
oxalate excretion
placebo.
(Day 90-180)
o Decreased by
Reduction in ]
o Case Study (one ] two-thirds after
Stiripentol urinary oxalate 9]

patient)

excretion

several weeks of

treatment.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental

findings. Below are representative protocols for key experiments cited in this guide.

Protocol 1: In Vivo Efficacy Assessment in a PH1 Mouse Model

This protocol is based on methodologies for creating and evaluating treatments in Agxt

knockout mouse models of Primary Hyperoxaluria Type 1.
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Workflow for Preclinical Efficacy Testing in a PH1 Mouse Model
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Figure 2: A representative workflow for evaluating the in vivo efficacy of CHK-336 in a PH1

mouse model.

Animal Model: Utilize a validated Agxt knockout mouse model, which recapitulates the
hyperoxaluria phenotype of PH1[18][19].

Acclimatization: House mice individually in metabolic cages for at least 3 days to allow for
adaptation before the study begins.

Baseline Measurements: Collect 24-hour urine samples from all animals to establish
baseline urinary oxalate levels.

Randomization and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control,
CHK-336 at various doses, comparator drug). Administer CHK-336 or vehicle via oral
gavage once daily. Administer sSiRNA comparators via subcutaneous injection.

Urine Collection: Collect 24-hour urine samples at specified time points throughout the
treatment period.

Sample Analysis: Analyze urine samples for oxalate and creatinine concentrations using a
validated method such as liquid chromatography-mass spectrometry (LC-MS). Normalize
oxalate levels to creatinine to account for variations in urine output.

Data Analysis: Compare the change in urinary oxalate excretion from baseline between the
treatment and control groups to determine the efficacy of the compounds.

Protocol 2: 13C2-Glycolate Tracer Pharmacodynamic Study in Healthy Volunteers

This protocol outlines the methodology used to establish proof-of-mechanism for CHK-336 in

the Phase 1 clinical trial.

o Study Population: Healthy adult volunteers meeting the inclusion/exclusion criteria for the
Phase 1 trial.

» Baseline Tracer Administration: Administer a single oral dose of a stable-label 3C2-glycolate
tracer to participants at baseline (before CHK-336 administration).
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» Urine Collection (Baseline): Collect urine over a specified period (e.g., 24 hours) to measure
the baseline conversion of 13C2z-glycolate to 13C2-oxalate.

e CHK-336 Administration: Administer a single dose of CHK-336 or placebo to the participants.

o Post-Dose Tracer Administration: At a specified time after CHK-336 administration,
administer a second oral dose of the 13C2-glycolate tracer.

» Urine Collection (Post-Dose): Collect urine over the same specified period as the baseline
collection.

o Sample Analysis: Analyze urine samples for 13Cz-oxalate concentrations using a validated
gas chromatography-mass spectrometry (GC/MS) assay[20].

o Data Analysis: Compare the amount of 13C2-oxalate excreted after CHK-336 administration
to the baseline levels to quantify the inhibition of hepatic LDH target engagement.

Translational Potential and Future Directions

CHK-336 presents a promising oral, small-molecule therapeutic option for primary
hyperoxaluria with the potential to treat all three subtypes. Its liver-targeted distribution is
designed to maximize efficacy while minimizing systemic exposure[21]. The proof-of-
mechanism established in the Phase 1 trial, demonstrating target engagement and a reduction
in oxalate production, is a significant milestone[13].

However, the translational path for CHK-336 faces a key challenge. The serious adverse event
of anaphylaxis observed in the Phase 1 trial led to a pause in the program[2]. A thorough
investigation into the cause of this hypersensitivity reaction is critical to determine the future of
CHK-336's development.

Compared to the approved siRNA therapies, Lumasiran and Nedosiran, CHK-336 offers the
convenience of oral administration. Preclinical data suggests a potentially more rapid onset of
action compared to a GO-targeting SiRNA[1]. If the safety concerns can be addressed, CHK-
336 could offer a valuable alternative, particularly for patients who may prefer an oral
treatment.

Future studies will need to:
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o Elucidate the cause of the anaphylactic reaction and potentially reformulate the drug product.

e Conduct head-to-head preclinical studies to directly compare the efficacy and safety of CHK-
336 with Lumasiran and Nedosiran.

« |If development resumes, proceed with clinical trials in PH patients to evaluate the efficacy
and long-term safety of CHK-336 in a patient population.

In conclusion, CHK-336 has demonstrated a sound scientific rationale and promising early
data. Its future translational success is contingent on resolving the safety concerns identified in
the initial clinical trial. For researchers and drug developers, the CHK-336 program
underscores both the potential of targeting LDHA for hyperoxaluria and the critical importance
of safety and tolerability in the development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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